Cas no 263270-32-2 (5-(benzyloxy)pyridine-3-carbaldehyde)

5-(Benzyloxy)pyridine-3-carbaldehyde is a versatile aromatic aldehyde featuring a pyridine core substituted with a benzyloxy group at the 5-position and a formyl group at the 3-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, reduction, or nucleophilic addition reactions, while the benzyloxy moiety offers stability and selective deprotection potential. The pyridine scaffold enhances its utility in coordination chemistry and heterocyclic synthesis. This compound is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise functionalization.
5-(benzyloxy)pyridine-3-carbaldehyde structure
263270-32-2 structure
Product Name:5-(benzyloxy)pyridine-3-carbaldehyde
CAS No:263270-32-2
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD18250511
CID:1426357
PubChem ID:11218133
Update Time:2025-06-09

5-(benzyloxy)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Benzyloxy)nicotinaldehyde
    • CHEMBL166172
    • 5-benzyloxynicotinaldehyde
    • CHEBI:377566
    • 5-benzyloxy-3-pyridylaldehyde
    • 2-Pyridinecarboxylic acid, 5-(phenylmethoxy)-
    • CTK2H0231
    • 5-Benzyloxypicolinsaeure
    • 5-benzyloxy-2-pyridinecarboxylic acid
    • SureCN227231
    • AGN-PC-01V8PH
    • 5-(benzyloxy)pyridine-3-carbaldehyde
    • 5-(benzyloxy)pyridin-2-carboxylic acid
    • 3-benzyloxy-5-formylpyridine
    • 3-formyl-5-benzyloxypyridine
    • 5-benzyloxypyridine-2-carboxylic acid
    • 5-Benzyloxypyridine-3-carbaldehyde
    • SCHEMBL1532730
    • AT28381
    • SCOQOUXGEUQUCY-UHFFFAOYSA-N
    • AKOS027425794
    • 5-phenylmethoxypyridine-3-carbaldehyde
    • 263270-32-2
    • BS-27794
    • DB-381646
    • AB73137
    • CS-0195755
    • MFCD18250511
    • MDL: MFCD18250511
    • Inchi: 1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
    • InChI Key: SCOQOUXGEUQUCY-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=C(C=O)C=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.2Ų

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(CAS:263270-32-2)5-(benzyloxy)pyridine-3-carbaldehyde
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Quantity:1g
Purity:99%
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5-(benzyloxy)pyridine-3-carbaldehyde Related Literature

Additional information on 5-(benzyloxy)pyridine-3-carbaldehyde

Introduction to 5-(benzyloxy)pyridine-3-carbaldehyde (CAS No: 263270-32-2)

5-(benzyloxy)pyridine-3-carbaldehyde is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative, identified by the CAS number 263270-32-2, has garnered considerable attention due to its potential applications in drug discovery and synthetic organic chemistry. The compound’s molecular structure, featuring a pyridine core substituted with a benzyl ether group and an aldehyde functionality at the 3-position, positions it as a versatile intermediate for the development of novel bioactive molecules.

The relevance of 5-(benzyloxy)pyridine-3-carbaldehyde in contemporary chemical research is underscored by its role in synthesizing various pharmacophores. Pyridine derivatives are widely recognized for their biological activity, often serving as key components in therapeutic agents targeting neurological disorders, infectious diseases, and cancer. The presence of the aldehyde group in this compound not only facilitates further functionalization via condensation reactions but also enhances its reactivity in cross-coupling processes, making it a valuable building block for medicinal chemists.

Recent advancements in synthetic methodologies have highlighted the utility of 5-(benzyloxy)pyridine-3-carbaldehyde in constructing complex molecular architectures. For instance, its application in Suzuki-Miyaura cross-coupling reactions has enabled the efficient synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. Additionally, the benzyl ether moiety can be selectively modified through oxidation or hydrolysis, providing access to pyridine carboxylic acids or esters—functional groups essential for designing enzyme inhibitors and receptor modulators.

In the context of drug discovery, 5-(benzyloxy)pyridine-3-carbaldehyde has been explored as a precursor for kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the compound’s aldehyde and ether functionalities, researchers have developed libraries of pyridine-based kinase inhibitors with improved selectivity and potency. These efforts align with the growing emphasis on structure-based drug design, where computational modeling is used to optimize interactions between small molecules and biological targets.

The synthesis of 5-(benzyloxy)pyridine-3-carbaldehyde itself presents an interesting challenge due to the need for precise regioselectivity. Traditional approaches often involve multi-step sequences involving halogenation, etherification, and oxidation. However, recent studies have demonstrated more streamlined synthetic routes utilizing transition-metal catalysis or organocatalysis. Such innovations not only enhance efficiency but also reduce waste, aligning with green chemistry principles. For example, palladium-catalyzed borylation followed by Suzuki coupling has been employed to construct the pyridine core with high fidelity.

Another notable application of 5-(benzyloxy)pyridine-3-carbaldehyde lies in its use as a chiral auxiliary in asymmetric synthesis. By incorporating stereogenic centers adjacent to the pyridine ring, researchers can generate enantiomerically pure compounds that exhibit enhanced pharmacological properties. This approach is particularly relevant for drugs where stereochemistry dictates efficacy and safety profiles. The compound’s compatibility with asymmetric transformations underscores its versatility as a synthetic intermediate.

The impact of 5-(benzyloxy)pyridine-3-carbaldehyde extends beyond academia into industrial applications. Pharmaceutical companies have integrated this compound into their discovery pipelines due to its reliability and adaptability in generating lead compounds. Its use in fragment-based drug design has also proven fruitful, where small molecular fragments are screened for initial binding interactions before being expanded into larger scaffolds. This modular approach accelerates the drug development process while maintaining high-quality standards.

Future directions involving 5-(benzyloxy)pyridine-3-carbaldehyde may include exploring its role in developing treatments for emerging infectious diseases. The rise of resistant pathogens necessitates novel therapeutic strategies, and heterocyclic compounds like this one offer promising starting points. Additionally, advances in flow chemistry could further optimize its synthesis and functionalization under controlled conditions, paving the way for scalable production processes.

In summary,5-(benzyloxy)pyridine-3-carbaldehyde (CAS No: 263270-32-2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features enable diverse synthetic applications while serving as a critical intermediate for drug development efforts worldwide. As research continues to uncover new methodologies and therapeutic targets,this compound will undoubtedly remain at forefront of innovation across multiple scientific disciplines.

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(CAS:263270-32-2)5-(benzyloxy)pyridine-3-carbaldehyde
A1084412
Purity:99%
Quantity:1g
Price ($):234.0
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